molecular formula C13H21O4P B14695857 Diethyl [(4-ethoxyphenyl)methyl]phosphonate CAS No. 34585-35-8

Diethyl [(4-ethoxyphenyl)methyl]phosphonate

Cat. No.: B14695857
CAS No.: 34585-35-8
M. Wt: 272.28 g/mol
InChI Key: QWZIMGOPXURPBI-UHFFFAOYSA-N
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Description

Diethyl [(4-ethoxyphenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a benzyl moiety substituted with an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl [(4-ethoxyphenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation . This method is efficient and retains the configuration at the phosphorus center.

Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction is smooth, tolerates various functionalities, and is applicable for the synthesis of pharmaceutically relevant compounds.

Industrial Production Methods

Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of palladium catalysts and microwave irradiation allows for rapid and efficient synthesis, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(4-ethoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and bases such as sodium carbonate. Reaction conditions often involve microwave irradiation or visible-light illumination to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of diethyl [(4-ethoxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can disrupt various biochemical pathways, leading to antimicrobial and other biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl [(4-ethoxyphenyl)methyl]phosphonate include:

Uniqueness

This compound is unique due to the presence of the ethoxy group on the benzyl moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzylphosphonates and can lead to different applications and properties .

Properties

CAS No.

34585-35-8

Molecular Formula

C13H21O4P

Molecular Weight

272.28 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-4-ethoxybenzene

InChI

InChI=1S/C13H21O4P/c1-4-15-13-9-7-12(8-10-13)11-18(14,16-5-2)17-6-3/h7-10H,4-6,11H2,1-3H3

InChI Key

QWZIMGOPXURPBI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CP(=O)(OCC)OCC

Origin of Product

United States

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